1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester
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Overview
Description
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester is a chemical compound with the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester typically involves the esterification of 1,4,4-Piperidinetricarboxylic acid with tert-butyl alcohol and methanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester undergoes various chemical reactions, including:
Scientific Research Applications
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester can be compared with similar compounds such as:
- 1,4,4-Piperidinetricarboxylic acid, 1-(1,1-dimethylethyl) 4,4-diethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- Ethyl N-Boc-4-methylpiperidine-4-carboxylate
These compounds share structural similarities but differ in their ester groups and substituents, which can influence their chemical reactivity and biological activity. The unique structure of this compound makes it a valuable compound for specific research applications and chemical synthesis .
Properties
Molecular Formula |
C13H20NO6- |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(18)14-7-5-13(6-8-14,9(15)16)10(17)19-4/h5-8H2,1-4H3,(H,15,16)/p-1 |
InChI Key |
MFPPLBPVSINTPM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
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